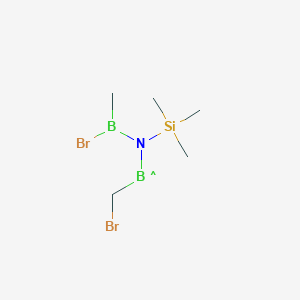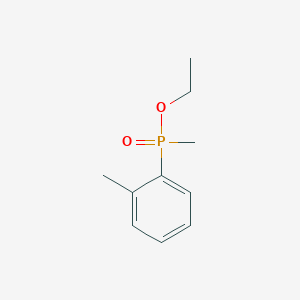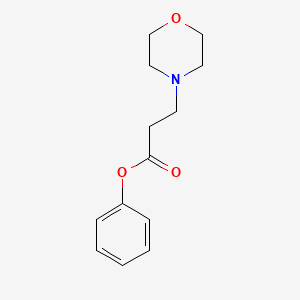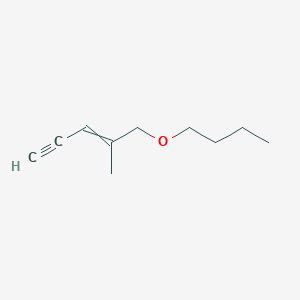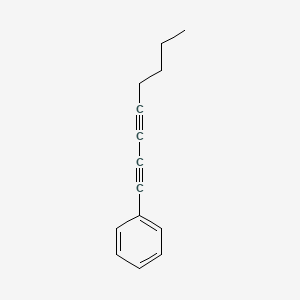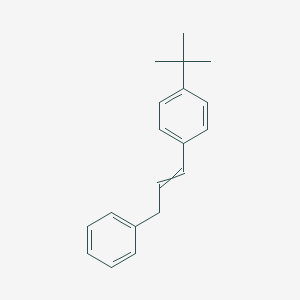
1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a phenylprop-1-en-1-yl group
Preparation Methods
The synthesis of 1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene can be achieved through several routes. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach is the reaction of benzene with isobutene . These methods typically require controlled reaction conditions, such as specific temperatures and solvents, to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, where the tert-butyl group can influence the reactivity of the benzene ring.
Oxidation and Reduction:
Addition Reactions: The phenylprop-1-en-1-yl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.
Common reagents used in these reactions include aluminum chloride for substitution reactions and hydrogen gas for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene exerts its effects is primarily through its interactions with other chemical species. The tert-butyl group can influence the electron density of the benzene ring, affecting its reactivity in electrophilic substitution reactions . The phenylprop-1-en-1-yl group can participate in addition reactions, further modifying the compound’s chemical behavior.
Comparison with Similar Compounds
1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: This compound features only a tert-butyl group attached to the benzene ring and lacks the phenylprop-1-en-1-yl group.
Phenylpropene: This compound features a phenyl group attached to a propene chain but lacks the tert-butyl group.
4-tert-Butylphenol: This compound features a tert-butyl group attached to a phenol ring, differing in the presence of a hydroxyl group instead of a phenylprop-1-en-1-yl group.
The uniqueness of this compound lies in its combination of both the tert-butyl and phenylprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62056-41-1 |
|---|---|
Molecular Formula |
C19H22 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(3-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-9,11-15H,10H2,1-3H3 |
InChI Key |
MONIWLMBXIXPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


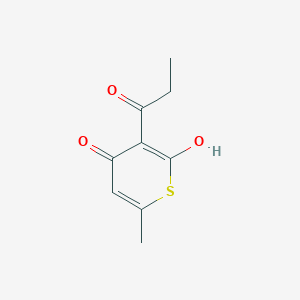
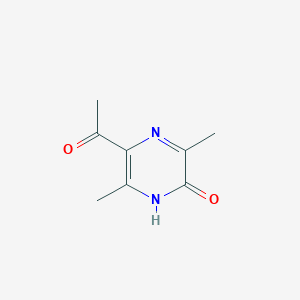
![5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14545940.png)
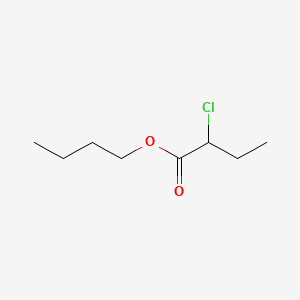
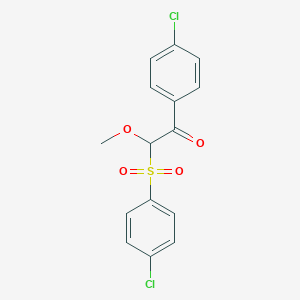
![9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene](/img/structure/B14545960.png)
![[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene](/img/structure/B14545964.png)

![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
